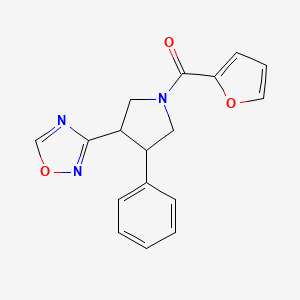

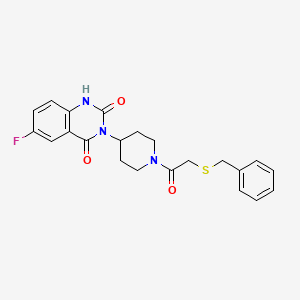

![molecular formula C22H24N2O3 B2530465 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide CAS No. 851411-40-0](/img/structure/B2530465.png)

3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide" is a heterocyclic compound that appears to be related to the chromeno[3,4-b]pyridinone family. This class of compounds is known for its potential biological activities, including antimicrobial and antifungal properties. The synthesis of such compounds often involves the interaction of various intermediates with electrophilic reagents to form the desired heterocyclic framework .

Synthesis Analysis

The synthesis of chromeno[3,4-b]pyridinones can be achieved through several methods. One approach involves the use of N-aryl cyanothioacetamide derivatives that react with electrophilic reagents to form 3-cyano-2(1H)-pyridinethiones and related structures . Another method includes the reaction of cyanoacetanilide derivatives with reagents like tetracyanoethylene in the presence of dioxane/triethylamine to yield 2-pyridone derivatives . Additionally, a concise synthesis of chromeno[3,4-b]pyridin-9-ones has been reported using a mixed cuprate derived from 6-methoxy-2-methyl-3-lithiopyridine and 4-tert-butyldimethylsiloxycyclohex-2-enone as a key step . These methods highlight the versatility and complexity of synthesizing such heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of chromeno[3,4-b]pyridinones is characterized by the fusion of a chromene moiety with a pyridinone ring. This bicyclic system often exhibits a planar geometry that can facilitate interactions with biological targets. The presence of various substituents, such as the cyclohexyl and propanamide groups, can further influence the compound's chemical behavior and biological activity .

Chemical Reactions Analysis

Chromeno[3,4-b]pyridinones and their derivatives can undergo a variety of chemical reactions. These reactions are typically used to introduce different functional groups or to modify existing ones to enhance the compound's biological properties. For instance, cyclization reactions with malononitrile can lead to novel chromeno[3,4-c]pyridine derivatives . The reactivity of these compounds is largely dependent on the nature of the substituents and the reaction conditions employed during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[3,4-b]pyridinones are influenced by their molecular structure. These compounds generally exhibit good solubility in organic solvents, which is important for their application in medicinal chemistry. The presence of heteroatoms such as nitrogen and oxygen within the core structure can also affect properties like acidity, basicity, and the ability to form hydrogen bonds. These properties are crucial for the interaction of the compounds with biological targets and can significantly impact their pharmacokinetic and pharmacodynamic profiles .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Research has explored the synthesis and structural characterization of various chromeno[4,3-b]pyridine derivatives. For instance, a study by Kirillov et al. (2016) detailed the synthesis of a structurally similar compound, 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, using specific reactants and crystal X-ray diffraction methods for characterization (Kirillov et al., 2016).

Anticancer Activity

- A study on bis-chromenone derivatives, which include compounds structurally related to 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide, has been conducted by Venkateswararao et al. (2014). They designed and synthesized these derivatives, investigating their in vitro anti-proliferative activity against various human cancer cell lines (Venkateswararao et al., 2014).

Antitubercular Properties

- Novel 2,10-dihydro-4aH-chromeno[3,2-c]pyridin-3-yl derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their antitubercular properties. Sriram et al. (2010) explored these derivatives against Mycobacterium tuberculosis, showing promising in vitro and in vivo activities (Sriram et al., 2010).

Applications in Multicomponent Synthesis

- A study by Elinson et al. (2018) highlights the use of chromeno[2,3-b]pyridine scaffolds in multicomponent synthesis processes. They developed a novel multicomponent reaction to produce chromeno[2,3-b]pyridine derivatives, indicating potential applications in various biomedical fields (Elinson et al., 2018).

Antimicrobial Properties

- Patel et al. (2013) conducted research on the antimicrobial activity of a new series of chromeno[4,3-b]pyridin-5-ones, which are structurally analogous to this compound. They evaluated their effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, highlighting the potential antimicrobial properties of these compounds (Patel et al., 2013).

Propiedades

IUPAC Name |

3-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-14-13-18(23-19(25)12-11-15-7-3-2-4-8-15)24-21-16-9-5-6-10-17(16)27-22(26)20(14)21/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIXHRRMXUEDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CCC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

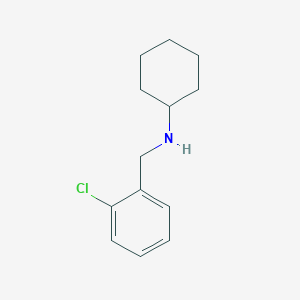

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

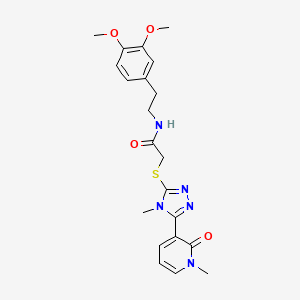

![5-Methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2530387.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2530389.png)

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)

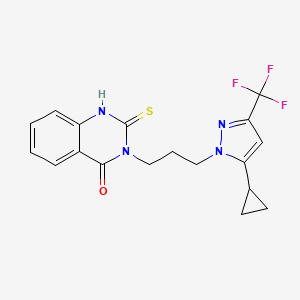

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2530398.png)

![Oxolan-3-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2530403.png)